molecular formula C20H21N7O7 B1664512 10-Formyldihydrofolate CAS No. 28459-40-7

10-Formyldihydrofolate

Cat. No.: B1664512
CAS No.: 28459-40-7
M. Wt: 471.4 g/mol
InChI Key: UXFQDXABPXWSTK-ZDUSSCGKSA-N
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Description

10-Formyldihydrofolate is a folate derivative that has been identified in the cytosol of methotrexate-treated cells, including MCF-7 breast cancer cells and normal human myeloid precursor cells . This compound is not typically found in normal tissues but is significant in the context of cancer treatment and cellular metabolism.

Mechanism of Action

Target of Action

10-Formyldihydrofolate, also known as 10-formyldihydrofolic acid, primarily targets three folate-dependent enzymes: AICAR transformylase, glucinamide ribotide (GAR) transformylase, and thymidylate synthase . These enzymes play crucial roles in DNA synthesis and cellular growth.

Mode of Action

This compound interacts with its targets in a specific manner. It acts as a competitive inhibitor of thymidylate synthase , a key enzyme involved in DNA synthesis. It also inhibits GAR transformylase , another enzyme essential for purine synthesis. Interestingly, this compound serves as a substrate for AICAR transformylase , an enzyme involved in purine biosynthesis.

Biochemical Pathways

This compound plays a significant role in the de novo purine synthesis pathway . It serves as a substrate for the GAR transformylase and AICAR transformylase reactions, which are essential steps in this pathway . Additionally, it is involved in the thymidylate synthase reaction, which is crucial for DNA synthesis .

Pharmacokinetics

As a water-soluble vitamin, it is readily absorbed into tissues for immediate use . It is quickly excreted from the body via urine , which suggests a short half-life and rapid clearance.

Result of Action

The action of this compound results in the inhibition of key enzymes involved in DNA synthesis, potentially leading to a decrease in cellular growth and proliferation . Its role as a substrate in the purine synthesis pathway also contributes to the production of purine nucleotides, which are essential components of DNA and RNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of methotrexate, a drug used in cancer treatment, can lead to the identification of this compound in the cytosol of treated cells This suggests that certain drugs can affect the levels and activity of this compound in the body

Biochemical Analysis

Biochemical Properties

10-Formyldihydrofolate interacts with several enzymes and proteins. It acts as a competitive inhibitor of thymidylate synthase . It also interacts with aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase, an enzyme involved in purine biosynthesis . The nature of these interactions involves the compound serving as a substrate for AICAR transformylase .

Cellular Effects

This compound influences cell function by participating in biochemical reactions that are essential for DNA synthesis . It serves as a substrate for the GAR transformylase and AICAR transformylase reactions, making it an essential factor for de novo purine synthesis . Its presence in cells can also lead to marked accumulation of dihydrofolate .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to other forms of folate through enzymatic reactions. For instance, it can be reduced to 10-formyltetrahydrofolate in the presence of dihydrofolate reductase, and it can undergo enzymatic deformylation to dihydrofolate in the presence of AICAR transformylase .

Temporal Effects in Laboratory Settings

Over time, this compound can undergo changes in laboratory settings. For instance, it can be oxidized to this compound under certain conditions

Metabolic Pathways

This compound is involved in the one-carbon metabolic pathway, where it serves as a substrate for AICAR transformylase . This enzyme is involved in purine nucleotide biosynthesis, a process essential for DNA and RNA production .

Transport and Distribution

It has been identified in the cytosol of certain cells , suggesting that it can be transported across cellular membranes.

Subcellular Localization

It has been found in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells , indicating that it may be localized in the cytosol.

Preparation Methods

10-Formyldihydrofolate can be synthesized through various methods. One common approach involves the air oxidation of 10-formyltetrahydrofolate. In this method, a 1 mM solution of 10-formyltetrahydrofolate at pH 7.0 is left at room temperature for 2-3 hours . Another method involves the anaerobic base treatment of 5,10-methenyltetrahydrofolate chloride in the presence of an antioxidant . These methods ensure the stability and purity of the compound, which is crucial for its use in research and industrial applications.

Chemical Reactions Analysis

10-Formyldihydrofolate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dihydrofolate reductase and aminoimidazolecarboxamide ribonucleotide transformylase. The major products formed from these reactions are 10-formyltetrahydrofolate and dihydrofolate.

Comparison with Similar Compounds

10-Formyldihydrofolate is unique compared to other folate derivatives due to its specific interactions with enzymes and its presence in methotrexate-treated cells. Similar compounds include:

These compounds share similar roles in cellular metabolism but differ in their stability, reactivity, and specific enzyme interactions.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFQDXABPXWSTK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948216
Record name N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
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Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Formyldihydrofolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28459-40-7, 25377-55-3
Record name 10-Formyl-7,8-dihydrofolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28459-40-7
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Record name 10-Formyldihydrofolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
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Record name 10-formyl-dihydrofolic acid
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Record name 10-FORMYL-7,8-DIHYDROFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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